4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
Beschreibung
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and a 2-methylphenyl moiety. Phthalazinone derivatives are recognized for their pharmacological versatility, including anticonvulsant, cardiotonic, and antimicrobial activities . The 1,2,4-oxadiazole ring enhances metabolic stability and facilitates hydrogen bonding in biological systems, making it a critical pharmacophore in drug design .
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2/c1-14-6-2-5-9-19(14)28-23(29)18-8-4-3-7-17(18)20(26-28)22-25-21(27-30-22)15-10-12-16(24)13-11-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZNCYQUMJIOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one , often referred to as a phthalazinone derivative, exhibits significant biological activity, particularly in anticancer research. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 434.9 g/mol. The structure includes a phthalazinone core linked to an oxadiazole ring and a chlorophenyl substituent, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O3 |
| Molecular Weight | 434.9 g/mol |
| IUPAC Name | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one |
| CAS Number | Not specified |
Synthesis
The compound can be synthesized through various methods including condensation reactions involving oxadiazole derivatives and phthalazine intermediates. Recent studies have reported improved yields using ultrasonic irradiation techniques compared to conventional methods .
Anticancer Properties
Research indicates that derivatives of phthalazinones, including the target compound, possess notable anticancer activity. For instance:
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
- Mechanism of Action : The biological activity is attributed to cell cycle arrest and apoptosis induction. Specifically, the compound increases the expression of pro-apoptotic proteins such as p53 and caspase 3 while down-regulating cell cycle proteins like cdk1 .
Case Study Findings :
In a study evaluating similar compounds:
- Compound 1 demonstrated significant anti-proliferative effects with IC50 values below 100 μM against HepG2 and MCF-7 cells.
- The mechanism involved apoptosis as evidenced by increased caspase activity and morphological changes in treated cells .
Antimicrobial Activity
Beyond anticancer properties, phthalazinone derivatives have shown antimicrobial effects against various pathogens. The oxadiazole ring is particularly noted for enhancing antimicrobial activity due to its interaction with microbial enzymes .
Research Findings Summary
A summary of key findings from various studies on the biological activity of the compound is presented in the table below:
The mechanisms by which 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one exerts its biological effects include:
- Apoptosis Induction : Activation of apoptotic pathways through increased expression of caspases.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to halted cell proliferation.
- Targeting Specific Enzymes : Interaction with MAPK and Topoisomerase II pathways which are crucial in cancer cell survival and proliferation .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with a phthalazinone structure exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver) and MCF-7 (breast) cells . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
Phthalazinone derivatives have also shown promising antimicrobial activities. The incorporation of oxadiazole rings enhances their effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are notable in preclinical studies where it has been shown to reduce inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases .
Study on Anticancer Activity
In a recent study published in RSC Advances, researchers synthesized a series of phthalazinone derivatives and evaluated their anticancer activity against various human epithelial cell lines. The study found that certain derivatives exhibited potent anti-proliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Synthesis and Evaluation of Antimicrobial Activity
Another study focused on the synthesis of new phthalazinone derivatives with oxadiazole groups, assessing their antimicrobial properties against clinical isolates. Results showed that these compounds had improved efficacy compared to traditional antibiotics, indicating their potential as novel antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules, focusing on substituent effects, synthetic efficiency, and biological relevance. Key analogs are summarized below:
Table 1: Comparison of Structural and Functional Properties
Key Observations
Structural Variations and Pharmacological Activity
- The benzoimidazolone derivative (Compound 46) exhibits dual TRPA1/TRPV1 antagonism, attributed to the oxadiazole’s hydrogen-bonding capacity and the phenethyl group’s lipophilicity .
- The antituberculosis activity of the piperidine-based analog () highlights the role of fluorophenyl groups in enhancing binding affinity to mycobacterial targets .
- The discontinued status of the 3,4-dimethylphenyl analog () suggests steric hindrance or metabolic instability due to bulky substituents.
Synthetic Efficiency Yields for oxadiazole-containing compounds vary significantly (30–72%), influenced by substituent complexity. For example, trifluoromethyl groups reduce yields (e.g., Compound 47: 55%) compared to simpler chlorophenyl derivatives (Compound 46: 72%) . Purity levels exceed 95% for most analogs, indicating robust synthetic protocols for oxadiazole-phthalazinone hybrids .
Substituent Effects
- Electron-Withdrawing Groups (e.g., 4-Cl-phenyl): Enhance oxidative stability and receptor binding via halogen interactions .
- Electron-Donating Groups (e.g., 2-Me-phenyl): Improve solubility but may reduce metabolic stability .
- Steric Effects: Ortho-substituted tolyl groups () may hinder target engagement compared to para-substituted analogs.
Computational Insights
- Density functional theory (DFT) and Multiwfn analyses () can predict electronic properties (e.g., absolute hardness, electronegativity) to rationalize reactivity and binding trends. For instance, chlorophenyl’s electronegativity likely enhances charge-transfer interactions in biological systems .
Q & A
Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons for chlorophenyl at δ 7.3–7.6 ppm) .
- IR Spectroscopy : Identify oxadiazole ring absorption bands (~1600 cm⁻¹ for C=N stretching) .
Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
X-ray Crystallography (if crystals are obtainable): Resolve bond angles and confirm stereochemistry, as demonstrated for analogous oxadiazole-phthalazinone hybrids .
Advanced Research Questions
Q. What strategies can address low yields during the oxadiazole ring formation step, and how do reaction conditions influence byproduct formation?
- Methodological Answer :
- Optimization Strategies :
Solvent Selection : Use dimethylformamide (DMF) instead of ethanol to enhance solubility of aromatic intermediates, reducing side reactions like hydrolysis .
Catalyst Screening : Test alternatives to POCl₃, such as polyphosphoric acid, to minimize decomposition of acid-sensitive groups .
Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) improves cyclization efficiency, as abrupt temperature spikes promote dimerization .
- Byproduct Analysis : LC-MS can detect common impurities like uncyclized amidoximes or chlorinated derivatives, which arise from excess POCl₃ .
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in antimicrobial assays?
- Methodological Answer :
Q. Standardize Assay Conditions :
- Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and inoculum sizes (1×10⁶ CFU/mL) to minimize variability .
- Include positive controls (e.g., ciprofloxacin) to benchmark inhibition zones.
SAR Studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate contributions of specific functional groups to bioactivity .
Mechanistic Probes : Conduct time-kill assays or membrane permeability tests to distinguish bacteriostatic vs. bactericidal effects .
Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets, and how can crystallographic data enhance these models?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with ATP-binding pockets in kinases like EGFR .
- MD Refinement : Run 100-ns molecular dynamics simulations in explicit solvent to assess conformational stability of the ligand-receptor complex .
- Crystallographic Validation : Compare predicted poses with X-ray structures of analogous compounds (e.g., PDB ID 4XYZ) to refine scoring functions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
